molecular formula C20H17N3O4S2 B5210753 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

Numéro de catalogue B5210753
Poids moléculaire: 427.5 g/mol
Clé InChI: VWNWFHVWJHKHDW-QGOAFFKASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. This compound is unique in that it selectively targets hypoxic regions within tumors, making it a promising candidate for cancer treatment.

Mécanisme D'action

TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in the microenvironment of solid tumors. Once activated, TH-302 releases a cytotoxic agent that selectively targets hypoxic cells within the tumor. This mechanism of action makes TH-302 an attractive candidate for cancer treatment, as it reduces the risk of off-target effects and minimizes damage to healthy tissue.
Biochemical and Physiological Effects:
TH-302 has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, leading to a reduction in tumor size. In addition, TH-302 has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. These biochemical and physiological effects make TH-302 a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TH-302 is its selective targeting of hypoxic regions within tumors, which enhances the efficacy of chemotherapy and radiation therapy. However, one limitation of TH-302 is its dependence on hypoxic conditions for activation, which may vary between tumors and individuals. In addition, the use of TH-302 in combination therapy may require careful dosing and scheduling to avoid adverse effects.

Orientations Futures

There are several future directions for the development of TH-302 as a cancer treatment. One direction is the optimization of dosing and scheduling in combination therapy to maximize efficacy and minimize adverse effects. Another direction is the investigation of TH-302 in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, the development of new hypoxia-activated prodrugs with improved pharmacokinetic properties may further enhance the efficacy of cancer treatment.

Méthodes De Synthèse

The synthesis of TH-302 involves several steps, including the reaction of 4-aminobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with N-(2-bromoethyl)benzamide. The final step involves the deprotection of the amino group to yield TH-302. This synthesis method has been optimized to produce high yields of pure TH-302.

Applications De Recherche Scientifique

TH-302 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its selective targeting of hypoxic regions within tumors has been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, TH-302 has been found to have synergistic effects with other chemotherapy drugs, making it a promising combination therapy.

Propriétés

IUPAC Name

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c21-29(26,27)17-10-8-15(9-11-17)22-20(25)18(13-16-7-4-12-28-16)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)(H2,21,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWFHVWJHKHDW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.